molecular formula C25H23N5O3S B2853192 3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866807-83-2

3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2853192
CAS No.: 866807-83-2
M. Wt: 473.55
InChI Key: DGEKVHMSBRUFBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,2,3]triazolo[1,5-a]quinazoline class, characterized by a fused triazole-quinazoline core. Its structure includes a (2,5-dimethylphenyl)sulfonyl group at position 3 and a 4-methoxybenzylamine substituent at position 5. These substituents are critical for modulating biological activity, solubility, and binding affinity. The compound’s molecular formula is C₂₇H₂₅N₅O₃S (inferred from analogs in ), with a monoisotopic mass of ~457.157 Da (similar to ).

Properties

IUPAC Name

3-(2,5-dimethylphenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O3S/c1-16-8-9-17(2)22(14-16)34(31,32)25-24-27-23(26-15-18-10-12-19(33-3)13-11-18)20-6-4-5-7-21(20)30(24)29-28-25/h4-14H,15H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEKVHMSBRUFBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

The compound 3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a member of the quinazoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Properties

  • Molecular Formula: C25H23N5O3S
  • Molecular Weight: 473.56 g/mol
  • CAS Number: 872197-21-2

Biological Activities

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains:

Microorganism Activity
Staphylococcus aureusModerate to High
Escherichia coliModerate
Candida albicansLow

The mechanism of action appears to involve inhibition of bacterial cell wall synthesis and interference with DNA replication processes.

Antitubercular Activity

Quinazoline derivatives have shown promise as antitubercular agents. A study highlighted that modifications in the quinazoline structure could enhance the inhibitory potency against Mycobacterium tuberculosis. The specific activity of this compound against this pathogen is under investigation but suggests potential efficacy based on structural analogs.

Anticancer Potential

The compound's anticancer properties are attributed to its ability to inhibit specific kinases involved in tumor progression. A notable study demonstrated that quinazoline derivatives could inhibit RET kinase activity, which is crucial for certain types of cancers:

Cancer Type Inhibition Mechanism
Lung CancerRET Kinase Inhibition
Breast CancerCell Proliferation Inhibition

In vitro studies have shown that compounds similar to this quinazoline derivative can induce apoptosis in cancer cells without significant toxicity to normal cells.

Enzyme Inhibition

Recent studies have identified the compound as a potential inhibitor of α-glucosidase, an enzyme linked to glucose metabolism and diabetes management. The SAR studies suggest that modifications on the quinazoline core can enhance inhibitory activity:

Modification Effect on Activity
Methylation at N positionIncreased potency
Substitution on benzyl groupEnhanced selectivity

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. Key findings include:

  • Sulfonyl Group : Enhances solubility and bioavailability.
  • Triazole Ring : Contributes to the binding affinity with target enzymes.
  • Methoxy Substitution : Improves selectivity towards specific biological targets.

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds:

  • Case Study 1 : A series of triazoloquinazolines were tested for their antimicrobial properties against clinical isolates. Results indicated a correlation between structural modifications and increased antimicrobial potency.
  • Case Study 2 : A comparative study on various quinazoline derivatives revealed that those with specific functional groups exhibited enhanced anticancer activity through apoptosis induction in MCF-7 breast cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their properties:

Compound Name Sulfonyl Substituent Amine Substituent Molecular Formula Key Findings References
Target Compound : 3-[(2,5-Dimethylphenyl)sulfonyl]-N-(4-methoxybenzyl)triazoloquinazolin-5-amine 2,5-Dimethylphenyl 4-Methoxybenzyl C₂₇H₂₅N₅O₃S Hypothesized enhanced solubility due to 4-methoxy group; no direct bioactivity reported.
3-[(2,4-Dimethylphenyl)sulfonyl]-N-(4-methoxybenzyl)triazoloquinazolin-5-amine 2,4-Dimethylphenyl 4-Methoxybenzyl C₂₇H₂₅N₅O₃S Similar core; positional isomer of sulfonyl group may alter binding.
3-[(4-Isopropylphenyl)sulfonyl]triazoloquinazolin-5(4H)-one (Savirin) 4-Isopropylphenyl 5-Ketone (no amine) C₂₀H₁₈N₄O₃S Staphylococcus aureus antagonist; demonstrates importance of sulfonyl group.
N-(3-Isopropoxypropyl)-3-[(2,5-dimethylphenyl)sulfonyl]triazoloquinazolin-5-amine 2,5-Dimethylphenyl 3-Isopropoxypropyl C₂₅H₂₉N₅O₃S Modified amine chain may improve metabolic stability.
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)triazoloquinazolin-5-amine Phenyl 4-Ethoxyphenyl C₂₄H₂₀N₅O₃S Reduced steric hindrance from simpler sulfonyl group; unconfirmed activity.
3-(3,4-Dimethylphenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazoloquinazolin-5-amine 3,4-Dimethylphenyl 2-Methoxy-5-methylphenyl C₂₇H₂₆N₅O₃S Dual methyl/methoxy groups may enhance lipophilicity.

Key Structural and Functional Insights

Sulfonyl Group Variations

  • 2,5-Dimethylphenyl vs. 2,4-Dimethylphenyl (Positional Isomerism) : The target compound’s 2,5-dimethylphenylsulfonyl group may offer better steric compatibility with hydrophobic enzyme pockets compared to the 2,4-dimethylphenyl analog, though this remains untested .
  • 4-Isopropylphenyl (Savirin) : The bulkier 4-isopropyl group in savirin contributes to its antibacterial activity, suggesting that sulfonyl substituent size and hydrophobicity are critical for target engagement .

Amine Substituent Modifications

  • 4-Methoxybenzyl: The 4-methoxy group enhances solubility compared to non-polar analogs (e.g., 4-methylbenzyl in ) while maintaining aromatic interactions .
  • Alkyl Chains (e.g., 3-Isopropoxypropyl) : Flexible alkyl chains () may improve metabolic stability but reduce target specificity due to increased conformational freedom.

Core Structure Comparisons

  • Triazoloquinazoline vs. Thieno-Fused Triazolopyrimidines: Thieno-fused analogs (e.g., in ) exhibit superior anticancer activity compared to triazoloquinazolines, likely due to enhanced π-stacking interactions .
  • Triazolo[1,5-a]pyrimidines : Compounds like N-(4-methoxybenzyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine () show that core heteroatom arrangement impacts synthesis yields and bioactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.